An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9): Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanone (CAS No. 6342-64-9): Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methoxyphenyl)ethanone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, chemical reactivity, and critical applications, grounding all information in established scientific principles and validated methodologies.
Core Compound Profile
1-(5-Chloro-2-methoxyphenyl)ethanone, also known as 5-Chloro-2-methoxyacetophenone, is an aromatic ketone that serves as a versatile synthon in synthetic chemistry.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetyl group, provides a unique combination of reactive sites. This substitution pattern influences the molecule's electronic distribution and lipophilicity, making it a valuable precursor for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] It is a crucial intermediate in the synthesis of various organic compounds, including those with potential analgesic and anti-inflammatory properties.[2][3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key properties of 1-(5-Chloro-2-methoxyphenyl)ethanone are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 6342-64-9 | [3][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [3][4][6] |
| Molecular Weight | 184.62 g/mol | [3][4][6] |
| Synonyms | 5-Chloro-2-methoxyacetophenone, 1-Acetyl-5-chloro-2-methoxybenzene | [2][3][7] |
| Appearance | Colorless liquid or low melting solid | [2] |
| Melting Point | 28 °C | [3] |
| Boiling Point | 115 °C; 110 °C at 5 mmHg | [2][3] |
| Density | 1.176 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [4][7] |
| LogP | 2.55 | [4] |
| SMILES | CC(=O)C1=C(OC)C=C(Cl)C=C1 | [3][4] |
Synthesis and Mechanism: Friedel-Crafts Acylation
The most common and industrially relevant synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone is achieved via the Friedel-Crafts acylation of 4-chloroanisole.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[8][9]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to activate the acylating agent (acetyl chloride or acetic anhydride).[9]
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, creating a complex. This complex facilitates the cleavage of the C-Cl bond, generating a resonance-stabilized acylium ion (CH₃CO⁺).[9]
-
Electrophilic Attack: The electron-rich aromatic ring of 4-chloroanisole acts as a nucleophile, attacking the electrophilic acylium ion. The methoxy group (-OCH₃) is an ortho-, para-directing and activating group, meaning it donates electron density to the ring, particularly at the positions ortho and para to it.[10] The chloro group (-Cl) is deactivating but also ortho-, para-directing. The regioselectivity is primarily governed by the powerful activating effect of the methoxy group, directing the acylation to the position ortho to it (and meta to the chlorine), resulting in the desired product.
-
Rearomatization: The resulting intermediate, an arenium cation, loses a proton (H⁺) from the site of substitution to restore the aromaticity of the ring.[10] The AlCl₄⁻ formed in the first step assists in this deprotonation, regenerating the AlCl₃ catalyst.
Synthesis Workflow Diagram
Caption: General workflow for Friedel-Crafts synthesis.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.
-
Reagent Charging: Charge the flask with anhydrous aluminum trichloride (1.1 eq.) and an inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.05 eq.) dropwise to the cooled suspension while stirring.
-
Addition of Substrate: To this mixture, add a solution of 4-chloroanisole (1.0 eq.) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(5-Chloro-2-methoxyphenyl)ethanone.
Analytical Characterization Workflow
Structural confirmation and purity assessment are critical steps. A combination of spectroscopic techniques is employed for full characterization.
Caption: Standard analytical workflow.
Expected Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl protons (-COCH₃) around δ 2.5-2.6 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm, and three signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the protons on the substituted phenyl ring.
-
IR Spectroscopy: The IR spectrum will prominently feature a strong absorption band around 1670-1690 cm⁻¹ corresponding to the C=O (ketone) stretching vibration. Other characteristic peaks would include C-O stretching for the methoxy group and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 184 and an isotopic peak (M+2) at m/z 186 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.[11] A major fragmentation peak would be observed at m/z 169, corresponding to the loss of a methyl group ([M-CH₃]⁺).
Applications in Synthesis and Drug Development
1-(5-Chloro-2-methoxyphenyl)ethanone is not an end product but a valuable intermediate. Its functional groups—the ketone, the methoxy group, and the chloro substituent—offer multiple handles for subsequent chemical transformations.
Role as a Synthetic Intermediate
This compound is a key starting material for synthesizing a variety of heterocyclic and polycyclic structures. It is particularly noted for its use in preparing tetracyclic benzopyrans, which have shown potential as potent analgesics and anti-inflammatory agents.[3] It is also used in the formulation of agrochemicals like herbicides and pesticides.[2]
Caption: Role as a versatile synthetic intermediate.
Safety and Handling
Proper handling of 1-(5-Chloro-2-methoxyphenyl)ethanone is essential to ensure laboratory safety.
-
Hazard Classification: This chemical is considered hazardous. Aggregated GHS information indicates it is harmful if swallowed (H302).[7] Some sources also list hazards such as causing skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Work should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[3][12][13] Recommended storage is at room temperature or between 10°C - 25°C.[3][4]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open.[12][13]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[7][12]
-
Inhalation: Move the person to fresh air.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]
Conclusion
1-(5-Chloro-2-methoxyphenyl)ethanone (CAS 6342-64-9) is a fundamentally important chemical intermediate with significant utility in organic synthesis. Its well-defined synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an indispensable building block for creating complex molecular architectures. For professionals in pharmaceutical and agrochemical research, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel and valuable compounds.
References
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LookChem. (n.d.). 5-CHLORO-2-METHOXYACETOPHENONE. Retrieved from LookChem website. [Link]
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BIOSYNCE. (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9. Retrieved from BIOSYNCE website. [Link]
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PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Retrieved from PraxiLabs website. [Link]
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University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department website. [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry website. [Link]
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NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. Retrieved from NIST Chemistry WebBook. [Link]
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